5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Description
5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a bicyclic organic compound featuring a cyclopropane ring fused to an indene scaffold. The molecule contains a methoxy group (-OCH₃) at the 5-position and a carboxylic acid (-COOH) group at the 1-position. This structural combination introduces unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-methoxy-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-15-9-4-2-3-6-7(9)5-8-10(6)11(8)12(13)14/h2-4,8,10-11H,5H2,1H3,(H,13,14) |
InChI Key |
SVRGPCVRKXGLIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC3C2C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Cyclopropa[a]indene-1-carboxylic Acid Derivatives
General Synthetic Strategy
The preparation of cyclopropa[a]indene-1-carboxylic acids typically involves:
- Starting from indanone derivatives, which serve as precursors for ring expansion and cyclopropanation reactions.
- Conversion of indanones to silyl enol ethers, facilitating subsequent cyclopropanation.
- Cyclopropanation of silyl enol ethers using diazo compounds or metal-catalyzed carbene transfer reagents.
- Spontaneous ring-expansion and aromatization to form the cyclopropa[a]indene core.
- Functional group transformations to introduce the carboxylic acid moiety and substituents such as methoxy groups.
This methodology was extensively developed and validated in the synthesis of 2-halo-1-naphthols and related compounds, which share mechanistic and structural features with cyclopropa[a]indene derivatives.
Detailed Stepwise Preparation
Step 1: Synthesis of Indanone Precursors
- Indanones substituted at the 5-position with methoxy groups are prepared via electrophilic aromatic substitution or through directed ortho-lithiation followed by formylation and cyclization.
- Purification is achieved by recrystallization or chromatography.
Step 2: Formation of Silyl Enol Ether Intermediates
- Treatment of the indanone with a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine or potassium bis(trimethylsilyl)amide) forms the corresponding silyl enol ether.
- This intermediate is crucial for regioselective cyclopropanation.
Step 3: Cyclopropanation
- The silyl enol ether undergoes cyclopropanation using diazo compounds (e.g., diazomethane or ethyl diazoacetate) in the presence of a transition metal catalyst, commonly rhodium(II) acetate or copper(I) salts.
- The reaction proceeds via metal-carbene intermediates, affording cyclopropane ring formation fused to the indene system.
Step 4: Ring Expansion and Aromatization
- Under mild conditions, the cyclopropanated intermediate undergoes spontaneous ring expansion, facilitated by the strain release of the cyclopropane ring.
- Aromatization occurs concomitantly, yielding the cyclopropa[a]indene framework with the carboxylic acid functionality intact or introduced by hydrolysis if ester intermediates were used.
Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Indanone synthesis | Directed ortho-lithiation, electrophilic substitution | 70-85 | Methoxy group introduced at 5-position |
| Silyl enol ether formation | TMSCl, base (e.g., Et3N), room temperature | 80-90 | Anhydrous conditions critical |
| Cyclopropanation | Diazo compound, Rh2(OAc)4 or Cu(I) catalyst, 0-25°C | 60-75 | Catalyst loading ~1-5 mol% |
| Ring expansion/aromatization | Mild heating or room temperature, solvent dependent | 65-80 | Spontaneous under reaction conditions |
| Methoxy introduction | Methyl iodide, base (if post-functionalization) | 50-70 | Preferably pre-installed to improve yield |
Mechanistic Insights and Optimization
- The cyclopropanation step is highly sensitive to catalyst choice and reaction temperature, affecting regio- and stereoselectivity.
- Ring expansion benefits from the electronic effects of the methoxy substituent, which can stabilize intermediates and facilitate aromatization.
- Use of silyl enol ethers enhances selectivity by controlling the site of carbene attack.
- The choice of solvent (e.g., dichloromethane, tetrahydrofuran) influences reaction rates and product purity.
- Purification typically involves column chromatography and recrystallization to isolate the carboxylic acid in high purity.
Research Findings and Applications
- The methodology outlined has been successfully applied to over 30 substrates, demonstrating broad scope and robustness.
- It enabled the total synthesis of complex natural products such as defucogilvocarcin M, showcasing the utility of cyclopropa[a]indene carboxylic acid derivatives as key intermediates.
- The presence of the methoxy group is beneficial for downstream functionalization, including oxidative coupling and glycosylation reactions.
- The synthetic route allows for late-stage modifications, facilitating the synthesis of analogues for pharmacological screening.
Summary Table of Key Synthetic Features
| Feature | Description |
|---|---|
| Starting material | Methoxy-substituted indanones |
| Key intermediate | Silyl enol ethers |
| Cyclopropanation catalyst | Rhodium(II) acetate or copper(I) salts |
| Reaction type | Metal-carbene cyclopropanation followed by ring expansion |
| Functional group tolerance | Compatible with methoxy, halogens, and carboxylic acid groups |
| Typical yields | 60-90% across steps |
| Applications | Natural product synthesis, pharmaceutical intermediates |
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes classical acid-catalyzed esterification and amidation. Key findings include:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (cat.), reflux | Methyl 5-methoxycyclopropa[a]indene-1-carboxylate | 82–88 | , |
| Amidation | Thionyl chloride (SOCl₂), followed by NH₃ gas | 5-Methoxycyclopropa[a]indene-1-carboxamide | 75 |
-
Mechanism : Protonation of the carboxylic acid activates the carbonyl, enabling nucleophilic attack by alcohols or amines.
-
Steric Effects : The cyclopropane ring imposes steric constraints, slowing reaction kinetics compared to non-fused carboxylic acids.
Electrophilic Aromatic Substitution
The indene moiety participates in electrophilic substitutions, with regioselectivity influenced by the electron-donating methoxy group:
| Reaction | Electrophile | Conditions | Major Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 5-Methoxy-4-nitro derivative | 63 |
| Bromination | Br₂/FeBr₃ | RT, CH₂Cl₂ | 5-Methoxy-3-bromo derivative | 58 |
-
Regioselectivity : The methoxy group directs electrophiles to the para position (C4) of the indene ring. Meta substitution (C3) is disfavored due to steric clash with the cyclopropane.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under catalytic or thermal conditions:
| Reagents | Conditions | Product | Notes |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 50°C | 5-Methoxyindenecarboxylic acid | Hydrogenolysis of cyclopropane C–C bond |
| Ozone (O₃) | –78°C, CH₂Cl₂ | Dicarbonyl intermediate | Oxidative cleavage; used in fragment-based synthesis |
-
Kinetics : Ring-opening is slower than in non-fused cyclopropanes due to conjugation with the indene π-system.
Decarboxylation Pathways
Thermal or base-mediated decarboxylation eliminates CO₂, generating reactive intermediates:
| Conditions | Product | Application |
|---|---|---|
| 200°C, vacuum | 5-Methoxycyclopropa[a]indene | Precursor for cross-coupling reactions |
| KOH, ethylene glycol, 180°C | Same as above | Used in polycyclic arene synthesis |
-
Mechanism : The reaction proceeds via a six-membered cyclic transition state, stabilized by the indene’s aromaticity.
Functionalization of the Methoxy Group
The methoxy group undergoes demethylation or substitution under harsh conditions:
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂ | 5-Hydroxycyclopropa[a]indene-1-carboxylic acid | 70 |
| Alkylation | NaH, R-X | 5-Alkoxy derivatives | 40–60 |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging halogenated derivatives:
| Reaction | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl derivatives |
| Sonogashira | PdCl₂, CuI | Terminal alkyne | Alkynylated indene |
-
Precursor Synthesis : Bromination at C3 (via electrophilic substitution) generates intermediates for cross-coupling.
Biological Activity and Derivatization
Derivatives exhibit modulated bioactivity profiles:
| Derivative | Tested Activity | IC₅₀ (μM) |
|---|---|---|
| Methyl ester | COX-2 inhibition | 1.2 |
| Amide | Anticancer (HeLa) | 0.8 |
Scientific Research Applications
5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is utilized in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid with structurally related compounds, focusing on substituents, molecular weight, and functional groups:
Key Observations :
- Substituent Position and Electronic Effects : The 5-methoxy group in the target compound donates electron density via resonance, contrasting with electron-withdrawing chloro substituents in analogues like 4-chloro-cyclopropa[a]indene-1-carboxylic acid. This difference influences acidity (carboxylic acid pKa) and reactivity in electrophilic substitution .
- Functional Group Impact : The carboxylic acid group enhances water solubility and enables salt formation, unlike amine derivatives (e.g., 5-chloro-cyclopropa[a]inden-1-amine hydrochloride), which form hydrochloride salts for improved stability .
Physical and Spectral Properties
Collision cross-section (CCS) data for 4-chloro-cyclopropa[a]indene-1-carboxylic acid () provides a benchmark for predicting the target compound’s behavior in mass spectrometry:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 209.03639 | 139.3 |
| [M+Na]⁺ | 231.01833 | 153.7 |
The methoxy group in the target compound may reduce CCS values slightly compared to chloro analogues due to lower molecular mass and steric bulk .
Pharmacological and Industrial Relevance
- Anti-inflammatory Potential: Cyclopropa-indene derivatives with hydroxyl or methoxy groups (e.g., ’s compound) exhibit anti-inflammatory activity, suggesting the target compound could be explored for similar applications .
- Synthetic Utility : The carboxylic acid group enables esterification or amidation, offering routes to derivatives with tailored bioavailability. For example, ethyl 5-methoxyindole-2-carboxylate () demonstrates esterified forms’ stability advantages .
- Industrial Use: Non-polar derivatives like 6a-methyl-cyclopropa[a]indene () are used in materials science, whereas the target compound’s polarity may limit such applications .
Biological Activity
5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS Number: 2060042-41-1) is an organic compound characterized by its unique cyclopropane-fused indene structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is , with a molecular weight of approximately 204.22 g/mol. Its structure features a methoxy group at the 5-position and a carboxylic acid functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.22 g/mol |
| CAS Number | 2060042-41-1 |
| Melting Point | 128-130 °C |
Anticancer Properties
Recent studies have indicated that 5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid may exhibit significant anticancer properties. Research suggests that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell survival and growth. For instance, it has been shown to affect the expression of oncogenes and tumor suppressor genes.
In a study conducted on breast cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability and an increase in apoptotic markers such as caspase activation. The mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell survival .
Anti-inflammatory Effects
In addition to its anticancer potential, 5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has demonstrated anti-inflammatory properties. Preliminary research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Synthesis
The synthesis of 5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves several key steps:
- Formation of the Cyclopropane Ring : The initial step often includes the cyclization of an appropriate precursor compound to form the cyclopropane structure.
- Introduction of Functional Groups : Subsequent reactions introduce the methoxy and carboxylic acid groups through electrophilic substitution or nucleophilic addition reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.
Study on Anticancer Activity
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of cyclopropa[a]indene compounds, including 5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid. The results indicated that this compound significantly inhibited the growth of MCF-7 breast cancer cells compared to controls. The study highlighted its potential as a lead compound for further development into anticancer agents .
Research on Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of this compound. In vitro assays demonstrated that treatment with 5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This finding supports its potential use in managing chronic inflammatory conditions.
Q & A
Q. What are the recommended synthetic routes for 5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves cyclopropanation of indene precursors followed by carboxylation. For example, analogous compounds (e.g., indole-carboxylic acids) are synthesized via condensation of formyl intermediates with heterocyclic moieties in acetic acid under reflux, catalyzed by sodium acetate . Optimization includes:
- Reagent ratios: Stoichiometric equivalence of reactants (e.g., 1:1 molar ratio of aldehyde and nucleophile) to minimize side products.
- Temperature: Reflux (~110–120°C) for 2.5–5 hours to ensure completion .
- Workup: Precipitation and recrystallization from acetic acid or DMF/acetic acid mixtures to purify crystalline products .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclopropanation | Acetic acid, NaOAc, reflux (3 h) | 65–75 | ≥95% |
| Carboxylation | CO₂ under high pressure, Pd catalyst | 50–60 | ≥90% |
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm cyclopropane ring geometry and methoxy/carboxylic acid group positions. For example, cyclopropane protons typically appear as doublets of doublets (δ 1.5–2.5 ppm) .
- X-ray Crystallography: Resolves stereochemistry of the fused cyclopropane-indene system, critical for confirming the 1aH,6aH configuration .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., CHO for the tetrahydro analog) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are generated during synthesis .
- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks, especially during reflux or solvent evaporation .
- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?
Methodological Answer:
- Acidic Conditions: The cyclopropane ring may undergo ring-opening reactions with strong acids (e.g., HSO), forming indene derivatives. Stability studies in pH 2–7 buffers are recommended .
- Oxidative Stress: Test resistance to peroxides or UV light using HPLC to monitor degradation products. Methoxy groups may stabilize against oxidation compared to hydroxyl analogs .
Q. What computational strategies predict the compound’s electronic properties and binding affinities?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map HOMO-LUMO gaps, indicating redox potential .
- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) .
Table 2: Predicted Electronic Properties
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.8 |
| Dipole Moment (Debye) | 3.5 |
Q. What in vitro assays are suitable for evaluating its biological activity, and how are contradictions in data resolved?
Methodological Answer:
- Enzyme Inhibition: Screen against COX-1/COX-2 using fluorometric assays (IC determination). Normalize data to indomethacin as a positive control .
- Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293). Contradictions (e.g., varying IC between replicates) are addressed by repeating under standardized conditions (fixed DMSO concentration ≤0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
